molecular formula C19H19N3OS B2705306 3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-24-7

3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2705306
CAS No.: 391226-24-7
M. Wt: 337.44
InChI Key: YGXIIOOVMSFJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide”, benzamide compounds are generally synthesized starting from benzoic acid or its derivatives and amine derivatives .

Scientific Research Applications

Anticancer Activity

Compounds with structural similarities to 3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer activities. For instance, derivatives have been assessed against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), demonstrating moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021). Another study explored Schiff’s bases containing a thiadiazole scaffold and benzamide groups, synthesized via a facile, solvent-free method under microwave irradiation. These compounds exhibited promising anticancer activity against various human cancer cell lines, with select derivatives showing GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017).

Nematicidal and Antimicrobial Activity

A novel series of derivatives exhibited significant nematicidal activity against Ditylenchus myceliophagus and Caenorhabditis elegans, as well as antimicrobial activity against a range of bacterial and fungal strains. This showcases the compound's potential in agricultural applications and as a lead for developing new antimicrobial agents (Reddy et al., 2010).

Photophysical Properties

Studies on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes have highlighted their excellent photophysical properties, including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects. These properties are crucial for applications in organic electronics and fluorescence-based sensors (Zhang et al., 2017).

Supramolecular Gelators

Derivatives of 3-methyl-N-(thiazol-2-yl) benzamide have been investigated for their gelation behavior, with specific amides displaying gelation towards ethanol/water and methanol/water mixtures. This research points to potential applications in material science, particularly in the development of new supramolecular gelators (Yadav & Ballabh, 2020).

Future Directions

The future directions for the study of “3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” could include further characterization of its physical and chemical properties, investigation of its synthesis and reactions, and exploration of its potential applications in various fields .

Properties

IUPAC Name

3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-11-6-5-7-15(10-11)17(23)20-19-22-21-18(24-19)16-13(3)8-12(2)9-14(16)4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXIIOOVMSFJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.